2-(Trifluoromethyl)cyclopropan-1-amine
Overview
Description
Synthesis Analysis
The synthesis of 2-(Trifluoromethyl)cyclopropan-1-amine and its derivatives involves several innovative methods, including highly enantioselective synthesis using Ru(ii)-Pheox catalysts that allow for the preparation of trifluoromethyl cyclopropanes from olefins with excellent diastereoselectivity and enantioselectivity (Kotozaki et al., 2018). Other methods include chemoselective synthesis through heterocyclization reactions of trifluoropent-3-en-2-ones with amines, offering a straightforward approach with high yields and environmental friendliness (Aquino et al., 2015).
Molecular Structure Analysis
The molecular structure of 2-(Trifluoromethyl)cyclopropan-1-amine is characterized by the presence of a cyclopropane ring, a compact and strained three-membered ring, coupled with a trifluoromethyl group that significantly influences its electronic properties and reactivity. The unique molecular architecture contributes to its reactivity towards various chemical transformations.
Chemical Reactions and Properties
Trifluoromethyl cyclopropanes, including 2-(Trifluoromethyl)cyclopropan-1-amine, participate in various chemical reactions, such as hydroamination and cyclization reactions, which are facilitated by catalysts like AgNO3 under mild conditions, providing a modular entry to functionalized pyrrolines (Zhou et al., 2017). Additionally, cyclopropanation reactions using diazo compounds as carbene donors have been developed for the synthesis of trifluoromethyl-substituted cyclopropanes, demonstrating the compound's versatility in synthetic organic chemistry (Tinoco et al., 2017).
Scientific Research Applications
1. One-pot synthesis of trifluoromethyl amines
- Summary of Application : This compound is used in the one-pot synthesis of trifluoromethyl amines and perfluoroalkyl amines . This method complements the established synthesis strategy of trifluoromethyl amines .
- Methods of Application : The method involves the trifluoromethylation of secondary amines using CF3SO2Na . The method has been successfully extended to the configuration of perfluoroalkyl amines using RfSO2Na .
- Results or Outcomes : The method has good functional group tolerance, mild conditions, and uses inexpensive or easy-to-handle materials . Mechanistic probes indicate that the thiocarbonyl fluoride formed in situ is the key intermediate in the reaction .
2. Silver-catalysed tandem hydroamination and cyclization
- Summary of Application : This compound is used in the silver-catalysed tandem hydroamination and cyclization of 2-trifluoromethyl-1,3-enynes with primary amines .
- Methods of Application : The method involves a highly efficient tandem hydroamination and cyclization reaction of 2-trifluoromethyl-1,3-enynes with primary amines . This reaction is catalyzed by AgNO3 under mild reaction conditions .
- Results or Outcomes : This new method is compatible with alkyl, aryl, and allyl primary amines . It represents an atom-economical protocol for the construction of 4-trifluoromethyl-3-pyrrolines for the first time .
properties
IUPAC Name |
2-(trifluoromethyl)cyclopropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F3N/c5-4(6,7)2-1-3(2)8/h2-3H,1,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDWSAEWNKJDWHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70612058 | |
Record name | 2-(Trifluoromethyl)cyclopropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70612058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethyl)cyclopropan-1-amine | |
CAS RN |
113715-22-3 | |
Record name | 2-(Trifluoromethyl)cyclopropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70612058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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